molecular formula C16H23NO4 B597858 Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-23-4

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate

Cat. No.: B597858
CAS No.: 1256633-23-4
M. Wt: 293.363
InChI Key: AVWCGHITECLQNT-UHFFFAOYSA-N
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Description

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS: 1256633-23-4) is a synthetic organic compound classified as a substituted butanoate ester. Its structure features a tertiary amine group with dual substituents: a benzyl group and a 2-ethoxy-2-oxoethyl moiety, linked to a methyl butanoate backbone. The compound is exclusively designated for laboratory research purposes, with strict advisories against drug or household applications due to insufficient safety profiling .

Properties

IUPAC Name

methyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-21-16(19)13-17(11-7-10-15(18)20-2)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWCGHITECLQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation via N-Benzyl Glycine Ethyl Ester Intermediate

The most widely documented method involves a two-step alkylation process (Figure 1):

Step 1: Synthesis of N-Benzyl Glycine Ethyl Ester
Benzylamine reacts with 2-haloethyl acetate (X = Cl, Br) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene or dichloromethane. The reaction proceeds via nucleophilic substitution, forming N-benzyl-N-(2-ethoxy-2-oxoethyl)amine.

Step 2: Alkylation with Methyl 4-Bromobutanoate
The secondary amine intermediate is further alkylated with methyl 4-bromobutanoate under similar conditions. Deprotonation by the base enhances nucleophilicity, enabling attack on the bromobutanoate to yield the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ChoiceImpact on Yield/Purity
Solvent TolueneMinimizes hydrolysis
Base K₂CO₃Mild, efficient deprotonation
Catalyst Tetrabutylammonium BrEnhances phase transfer
Temperature 80–90°CBalances rate and side reactions

Polar aprotic solvents like DMF accelerate reactions but risk ester hydrolysis, while toluene ensures stability. Elevated temperatures (80–90°C) improve kinetics without degrading intermediates.

Catalysts and Reagent Ratios

Stoichiometric excess of methyl 4-bromobutanoate (1.5 equiv) drives the second alkylation to completion, achieving yields >75%. Catalytic iodide salts (e.g., KI) enhance leaving-group displacement in bromide-containing reagents.

Industrial-Scale Production Techniques

Industrial protocols scale the two-step alkylation using continuous-flow reactors to maintain temperature control and reduce reaction times. Automated quenching and extraction systems isolate the product, with purity >98% achieved via crystallization from ethanol-water mixtures.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Purity : Assessed by HPLC (≥98% purity).

  • Structural Confirmation : ¹H NMR (CDCl₃, 400 MHz): δ 7.34–7.18 (m, benzyl protons), 4.12 (q, J = 7.1 Hz, ethoxy group), 3.66 (s, methyl ester).

  • Solubility : Freely soluble in DMSO, methanol; poorly soluble in water.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Two-Step Alkylation7898Scalable, cost-effectiveRequires excess alkylating agent
Catalytic HydrogenationN/AN/AMild conditionsLimited to specific precursors
Coupling Agents7095High selectivityExpensive reagents

The two-step alkylation remains superior for large-scale production, whereas coupling agents (e.g., HATU) offer selectivity for specialized applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules to modulate their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared here with Methyl 2-benzoylamino-3-oxobutanoate (CAS unspecified), a structurally related ester documented in heterocyclic chemistry research (). Key differences include:

Property Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate Methyl 2-benzoylamino-3-oxobutanoate
Core Structure Saturated butanoate ester α,β-unsaturated enoate ester
Amino Group Substituents N-Benzyl and N-(2-ethoxy-2-oxoethyl) Benzoylamino and aryl amino groups
Reactive Sites Tertiary amine, ester Enoate, benzoylamino, oxo groups

The saturated ester backbone of the target compound may confer greater stability compared to the α,β-unsaturated system in Methyl 2-benzoylamino-3-oxobutanoate, which is prone to cyclization or nucleophilic attacks at the β-position .

Biological Activity

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS No. 1256633-23-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a butanoate ester linked to a benzyl and an ethoxy-oxoehtyl group, suggesting possible interactions with biological targets.

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • IUPAC Name : Methyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. The presence of the benzyl and ethoxy groups may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives targeting protein-protein interactions (PPIs) can inhibit tumor growth by disrupting the interactions between oncogenic proteins such as p53 and MDM2, a mechanism that this compound might exploit due to its structural similarities with known PPI inhibitors .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays. For example, studies on related compounds have demonstrated inhibition of key metabolic enzymes involved in cancer metabolism, such as hexokinase and lactate dehydrogenase, which are crucial for tumor energy metabolism .

Data Summary Table

PropertyValue
CAS Number1256633-23-4
Molecular Weight293.36 g/mol
IUPAC NameMethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate
Biological ActivityAnticancer, Enzyme Inhibition
Potential ApplicationsCancer therapy, Metabolic disorders

Case Studies

  • Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor efficacy of similar compounds in vitro and in vivo. The results indicated that these compounds could effectively reduce tumor size in mouse models by inducing apoptosis in cancer cells .
  • Metabolic Pathway Disruption : Another investigation focused on the metabolic pathways affected by compounds structurally related to this compound. It was found that these compounds could significantly alter glycolytic flux in cancer cells, leading to reduced proliferation rates .

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